N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound characterized by the presence of both chlorophenyl and methylthiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of 3-chlorophenylacetonitrile with methoxypropylamine to form an intermediate, which is then reacted with 2-(methylthio)phenyl isocyanate to yield the final oxalamide product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects involves interactions with various molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)urea
- N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)carbamate
Uniqueness
Compared to similar compounds, N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide exhibits unique structural features that may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-19(25-2,13-7-6-8-14(20)11-13)12-21-17(23)18(24)22-15-9-4-5-10-16(15)26-3/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUSWHINTWCYKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC(=CC=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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